Crotonophenone, 4'-nitro-4,4,4-trifluoro-3-(trifluoromethyl)-
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Overview
Description
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- is a chemical compound with the molecular formula C11-H5-F6-N-O3 and a molecular weight of 313.17 . It is also known by other names such as 1-(p-Nitrophenyl)-4,4,4-trifluoro-3-trifluoromethyl-2-buten-1-one and p-Nitro-4,4,4-trifluoro-3-trifluoromethylcrotonophenone . This compound is characterized by the presence of nitro, trifluoro, and trifluoromethyl groups, making it a unique and interesting subject for chemical research.
Preparation Methods
The preparation of Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 4-nitrobenzaldehyde with 4,4,4-trifluoro-3-(trifluoromethyl)acetone in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at a controlled temperature to yield the desired product.
Chemical Reactions Analysis
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like or , leading to the formation of alcohols or amines.
Scientific Research Applications
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Crotonophenone, 4’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)- can be compared with other similar compounds such as:
- 4’-fluoro-4,4,4-trifluoro-3-(trifluoromethyl)crotonophenone
- 4’-chloro-3’-nitro-4,4,4-trifluoro-3-(trifluoromethyl)crotonophenone
- 4,4,4-trifluoro-3-trifluoromethyl-3’,4’,5’-trimethoxycrotonophenone
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activities. The presence of different substituents such as fluoro, chloro, or methoxy groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.
Properties
CAS No. |
35443-90-4 |
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Molecular Formula |
C11H5F6NO3 |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-(4-nitrophenyl)-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C11H5F6NO3/c12-10(13,14)9(11(15,16)17)5-8(19)6-1-3-7(4-2-6)18(20)21/h1-5H |
InChI Key |
UVIHANWKDUFDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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